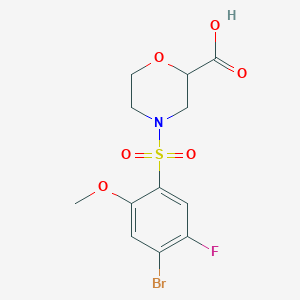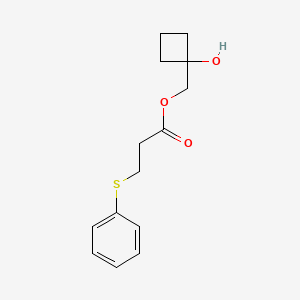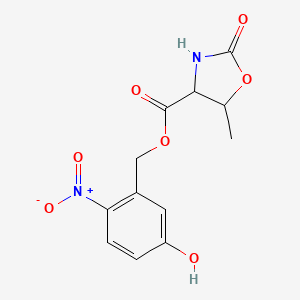![molecular formula C18H25FN2O3 B6975949 tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975949.png)
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate: is an organic compound recognized for its intricate structure and relevance in various scientific fields. This molecule features a tert-butyl carbamate functional group linked to a piperidine ring, which is substituted with an acetyl group and a fluorophenyl group. The stereochemistry of this compound is denoted by the (3R,4R) configuration, highlighting its specific three-dimensional arrangement, which is crucial for its reactivity and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Core: : Starting with the precursor containing the piperidine skeleton, appropriate chiral catalysts are employed to ensure the (3R,4R) configuration.
Introduction of the Acetyl Group: : The piperidine intermediate is acetylated using acetic anhydride under basic conditions to introduce the acetyl group at the desired position.
Attachment of the Fluorophenyl Group: : A selective Friedel-Crafts alkylation process is used to attach the fluorophenyl group to the piperidine ring.
Addition of the tert-butyl Carbamate Group: : The final step involves reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine to yield the tert-butyl carbamate moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is streamlined using continuous flow chemistry to enhance reaction efficiency and product yield. Optimized reaction conditions, such as controlled temperatures, specific solvents, and the use of automated reactors, ensure high purity and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The piperidine ring in tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate can undergo oxidation to form the corresponding N-oxide derivative.
Reduction: : The acetyl group can be reduced to the corresponding alcohol under hydrogenation conditions.
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation: : Common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas are employed for the reduction of the acetyl group.
Substitution: : Nucleophiles like sodium methoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are effective for aromatic substitution reactions.
Major Products Formed: The major products formed from these reactions include the N-oxide derivative, the corresponding alcohol, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate has diverse applications in scientific research, including:
Chemistry: : Used as a chiral building block for the synthesis of complex molecules and as a reference compound in stereochemical studies.
Biology: : Studied for its potential interactions with enzymes and receptors, contributing to understanding biochemical pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the acetyl and tert-butyl carbamate groups modulate its pharmacokinetic properties. The compound's stereochemistry is crucial for its selective binding and activity, influencing the pathways it affects.
Comparación Con Compuestos Similares
When compared to similar compounds, tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
tert-butyl N-[(3R,4R)-4-(4-chlorophenyl)piperidin-3-yl]carbamate: : Differing by the substitution of fluorine with chlorine.
tert-butyl N-[(3R,4R)-1-acetyl-4-phenylpiperidin-3-yl]carbamate: : Lacking the halogen substitution on the phenyl ring.
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-trifluoromethylphenyl)piperidin-3-yl]carbamate: : Featuring a trifluoromethyl group instead of a single fluorine atom.
The uniqueness of the this compound lies in its specific substitution pattern and stereochemistry, which confer distinct properties and applications in scientific research.
This compound exemplifies the fascinating interplay between molecular structure and functional applications, making it a valuable subject of study across various scientific disciplines.
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4R)-1-acetyl-4-(4-fluorophenyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-12(22)21-10-9-15(13-5-7-14(19)8-6-13)16(11-21)20-17(23)24-18(2,3)4/h5-8,15-16H,9-11H2,1-4H3,(H,20,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRQYHGBGWTRE-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C(C1)NC(=O)OC(C)(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6975877.png)
![4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B6975883.png)

![1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6975890.png)
![2-(2-Methylimidazol-1-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone](/img/structure/B6975893.png)
![2-(1,4-dithian-2-yl)-N-[3-(methylaminomethyl)phenyl]acetamide](/img/structure/B6975896.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6975898.png)
![2-(2-Methylimidazol-1-yl)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6975901.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B6975917.png)
![2-[Benzyl(methyl)amino]ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6975926.png)
![tert-butyl N-[(3S,4S)-1-(3-amino-3-oxopropanoyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975934.png)

![tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B6975955.png)
